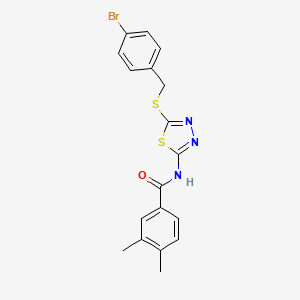
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions. For instance, a related compound was synthesized using a mixture of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol, 4-bromobenzyl bromide, and anhydrous potassium carbonate in N,N-dimethylformamide . The mixture was stirred at room temperature for 12 hours .Molecular Structure Analysis
The molecular structure of these types of compounds is typically determined using techniques such as X-ray crystallography. For example, the structure of a related compound was confirmed by 1H NMR, MS, and single-crystal X-ray structure . Intermolecular face-to-face stackings exist between two phenyl rings .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and are typically studied using a variety of analytical techniques. For example, the title compound 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine was synthesized, and its structure was confirmed by 1H NMR, MS, and elemental analyses and single-crystal X-ray structure .科学的研究の応用
Chemistry and Pharmacology
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is part of a group of non-fentanil novel synthetic opioid receptor agonists known colloquially as U-drugs. The compound, due to its chemical structure, has been under scrutiny for its potential impact on drug markets, prevalence, and harm. Notably, the compound U-47700 has been reported by users to offer short-lasting euphoric effects, prompting further research and monitoring of related compounds with similar chemical structures (Sharma et al., 2018).
Biological Significance in Medicinal Chemistry
The 1,3,4-thiadiazole moiety, a significant part of the compound's structure, is known for its broad spectrum of pharmacological activities. Recent research indicates that 1,3,4-thiadiazole and its derivatives are critical due to their extensive pharmacological activities, which may be attributed to the presence of the toxophoric N2C2S moiety. These activities include anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. The pursuit of drug development often involves the synthesis of hybrid molecules, combining different molecules into one structure to yield compounds with intriguing biological profiles (Mishra et al., 2015).
Potential in Drug Development
The synthesis and exploration of 1,3,4-thiadiazole derivatives offer a promising avenue for the development of new drugs, highlighting the significance of this class of compounds in drug discovery and medicinal chemistry. The structural diversity and flexibility of thiadiazole compounds make them appealing candidates for the synthesis of novel pharmacological agents with enhanced efficacy and safety profiles (Asif, 2016).
Safety and Hazards
特性
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3OS2/c1-11-3-6-14(9-12(11)2)16(23)20-17-21-22-18(25-17)24-10-13-4-7-15(19)8-5-13/h3-9H,10H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXQTCJOGJGTOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

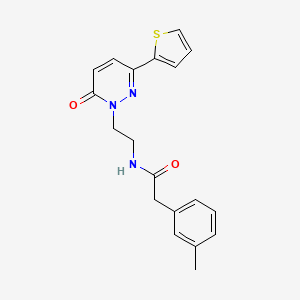
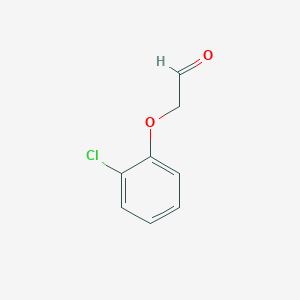
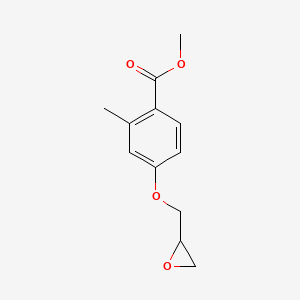
![2-chloro-7-(2-fluorophenyl)-6-(pyridin-4-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2474691.png)

![N-allyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2474696.png)
![N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2474698.png)



![6-(2-Methoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2474705.png)
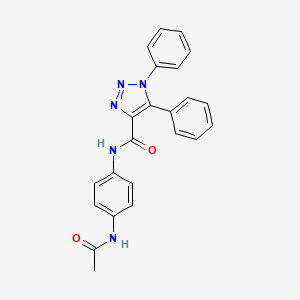
![Methyl 2-[[2-(2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]benzoate](/img/structure/B2474707.png)
